![molecular formula C9H8ClN3S2 B1663148 2-Amino-5-[(4-clorobencil)tio]-1,3,4-tiadiazol CAS No. 72836-33-0](/img/structure/B1663148.png)

2-Amino-5-[(4-clorobencil)tio]-1,3,4-tiadiazol

Descripción general

Descripción

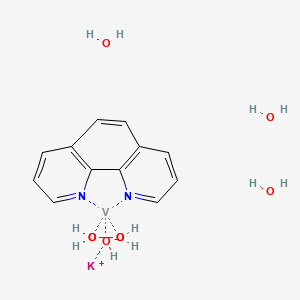

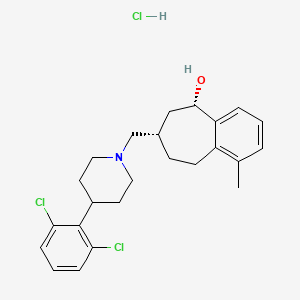

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a chemical compound with the CAS number 72836-33-0 .

Synthesis Analysis

The synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole and similar compounds has been carried out effectively with the use of ultrasound . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular formula of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is C9H8ClN3S2. It has an average mass of 257.763 Da and a monoisotopic mass of 256.984802 Da .Chemical Reactions Analysis

The reactions and the chemical species which take place in the synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “2-Amino-5-[(4-clorobencil)tio]-1,3,4-tiadiazol”, también conocido como “Regacin”. Esta es la información disponible de los resultados de la búsqueda:

Actividad Inhibitoria de la Ureasa

Se han diseñado, sintetizado y evaluado derivados de Regacin para sus actividades inhibitorias de la ureasa in vitro. Estos compuestos han mostrado potencial en la inhibición de la ureasa, una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco, lo cual es un paso crucial en el metabolismo del nitrógeno .

Inhibición del Regulador de Virulencia

Regacin ha sido identificado como un compuesto biodisponible por vía oral que inhibe específicamente la capacidad de unión al ADN del regulador de virulencia RegA. Interactúa con residuos de aminoácidos dentro de una región conservada del dominio de unión al ADN, lo que puede tener implicaciones en el control de la virulencia bacteriana .

Mecanismo De Acción

Target of Action

The primary target of Regacin is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .

Mode of Action

Regacin interacts with Helicobacter pylori, exhibiting strong anti-H. pylori activity . The compound’s interaction with its target results in the inhibition of the bacterium’s growth and multiplication .

Biochemical Pathways

Regacin affects the biochemical pathways of Helicobacter pylori. The bacterium has the unique ability to grow and multiply in the stomach, even in highly acidic conditions . By inhibiting the bacterium, Regacin disrupts these pathways, affecting the bacterium’s survival and proliferation .

Result of Action

The result of Regacin’s action is the inhibition of Helicobacter pylori growth and multiplication . This leads to a decrease in the bacterium’s population in the stomach, thereby alleviating the symptoms of infections caused by H. pylori .

Action Environment

The action of Regacin is influenced by the environment in the stomach, which is highly acidic The compound’s efficacy and stability may be affected by this acidity, as well as other environmental factors in the stomach

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is with the enzyme urease. This compound has been shown to inhibit urease activity, which is essential for the survival of certain bacteria, such as Helicobacter pylori . The inhibition of urease by 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole occurs through binding to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide.

Cellular Effects

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation. For example, 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been shown to inhibit the growth of Helicobacter pylori by disrupting its cellular processes . Additionally, it can affect the expression of genes related to stress response and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole to urease results in the inhibition of the enzyme’s activity, as mentioned earlier . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing it to effectively block the catalytic process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole remains stable under specific conditions, maintaining its inhibitory activity against urease over extended periods . Degradation of the compound can occur under certain environmental conditions, leading to a reduction in its efficacy.

Dosage Effects in Animal Models

The effects of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of bacterial growth and modulation of inflammatory responses. At higher doses, toxic or adverse effects may be observed. For example, high doses of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole can lead to cellular toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For instance, the inhibition of urease by 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole impacts the nitrogen metabolism of bacteria, leading to a decrease in ammonia production . This alteration in metabolic pathways can have significant implications for the survival and growth of bacterial cells.

Transport and Distribution

The transport and distribution of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole within cells can influence its efficacy and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the localization of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole to the cytoplasm or nucleus can affect its interactions with biomolecules and its overall biological activity . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPABJFQNGHSGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326096 | |

| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72836-33-0 | |

| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523933 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072836330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72836-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)

![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)